N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide
Description
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16) |
InChI Key |
DCHJBOSLQRMIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 2-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It has potential use as a pesticide or herbicide, given its ability to interfere with biological processes in pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the ring contribute to its reactivity and ability to form stable complexes with metal ions, making it valuable in various applications .
Biological Activity
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often depends on their structural modifications. The presence of substituents on the thiadiazole ring can influence their interaction with biological targets. For instance:
- Aromatic substituents : Compounds with aromatic groups tend to exhibit enhanced lipophilicity, improving membrane permeability.
- Amine functionalities : Amino groups can facilitate hydrogen bonding with biological targets, enhancing potency.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. Studies have indicated that modifications in the side chains can lead to enhanced efficacy against bacteria and fungi. For example:
Anticancer Activity
Thiadiazoles have been investigated for their potential anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Certain thiadiazole derivatives have been shown to inhibit the growth of cancer cell lines.
- Induction of oxidative stress : This mechanism may lead to cell death in tumor cells while sparing normal cells.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole derivative A | MCF-7 (breast) | 15 | |
| Thiadiazole derivative B | HeLa (cervical) | 10 |
The mechanism by which thiadiazoles exert their biological effects often involves:
- Enzyme inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in metabolic pathways.
- DNA interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent investigation evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound.
- Results indicated a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
-
Anticancer Research :
- A study focused on the anticancer potential of substituted thiadiazoles demonstrated that certain compounds could effectively induce apoptosis in melanoma cells.
- The research highlighted the role of oxidative stress and mitochondrial dysfunction as key factors in the anticancer activity observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
